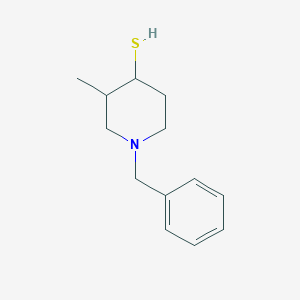
1-Benzyl-3-methylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylpiperidine-4-thiol is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the third position, and a thiol group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-Benzyl-3-methylpiperidine-4-thiol can be achieved through several routes. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction of benzylamine with 3-methyl-4-piperidone in the presence of a reducing agent like phenylsilane can yield the desired compound . Industrial production methods often involve the use of cost-effective and readily available starting materials, ensuring high yield and scalability .
Chemical Reactions Analysis
1-Benzyl-3-methylpiperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-methylpiperidine-4-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidine-4-thiol can be compared with other piperidine derivatives such as:
1-Benzyl-4-methylpiperidin-3-one: Lacks the thiol group and has different reactivity and applications.
1-Benzyl-3-methyl-4-piperidone: Similar structure but with a ketone group instead of a thiol group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
1-benzyl-3-methylpiperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
InChI Key |
GGFAEBAPIVACQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















